molecular formula C21H21N3O4 B2722527 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide CAS No. 899986-61-9

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide

Cat. No.: B2722527
CAS No.: 899986-61-9
M. Wt: 379.416
InChI Key: BISSITJHSQWSLF-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with ethoxypyridazinyl and dimethoxyphenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the ethoxypyridazinyl intermediate, followed by its coupling with a dimethoxybenzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and supply for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
  • N-(3-(6-methoxypyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide
  • 4-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide

Uniqueness

Compared to similar compounds, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-28-20-11-10-18(23-24-20)14-6-5-7-15(12-14)22-21(25)17-9-8-16(26-2)13-19(17)27-3/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISSITJHSQWSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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